molecular formula C19H14BrClN4O B5181417 3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide

3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide

Cat. No. B5181417
M. Wt: 429.7 g/mol
InChI Key: WQHGUSKWVGQIGG-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential as a therapeutic agent for various diseases and disorders.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that it may act through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of protein kinase C, which plays a role in cell growth and proliferation. It has also been shown to inhibit the activation of nuclear factor-kappaB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of fungi, and reduce the production of inflammatory cytokines. In vivo studies have shown that it can reduce blood glucose levels in diabetic animals, inhibit tumor growth, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide in lab experiments is its broad range of potential therapeutic applications. It has been shown to exhibit activity against various diseases and disorders, making it a promising candidate for further investigation. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.

Future Directions

There are several future directions for the research on 3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide. One direction is to investigate its potential use in combination with other therapeutic agents to enhance its activity. Another direction is to further elucidate its mechanism of action to optimize its use in therapeutic applications. Additionally, more studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide involves the reaction of 4-bromoacetophenone, 2-chlorobenzaldehyde, ethyl cyanoacetate, and hydrazine hydrate in the presence of a base. The reaction proceeds through a multistep process and yields the desired product in good yield.

Scientific Research Applications

3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit anticancer, antidiabetic, anti-inflammatory, and antifungal activities. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN4O/c20-14-8-6-13(7-9-14)18-15(12-25(24-18)11-3-10-22)19(26)23-17-5-2-1-4-16(17)21/h1-2,4-9,12H,3,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHGUSKWVGQIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN(N=C2C3=CC=C(C=C3)Br)CCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxamide

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